Triethyl(ethylsulfanyl)arsanium bromide

Description

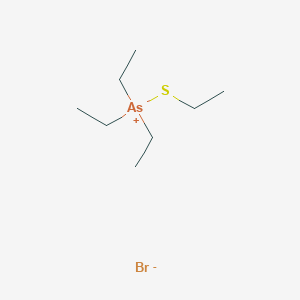

Triethyl(ethylsulfanyl)arsanium bromide is an organoarsenic quaternary ammonium analog, where the central arsenic atom is bonded to three ethyl groups and one ethylsulfanyl (C₂H₅S–) substituent, with a bromide counterion. This compound belongs to the arsanium salt family, characterized by their positively charged arsenic center and ionic nature.

Properties

CAS No. |

33083-28-2 |

|---|---|

Molecular Formula |

C8H20AsBrS |

Molecular Weight |

303.14 g/mol |

IUPAC Name |

triethyl(ethylsulfanyl)arsanium;bromide |

InChI |

InChI=1S/C8H20AsS.BrH/c1-5-9(6-2,7-3)10-8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

UGVSOCSPUZHSAQ-UHFFFAOYSA-M |

Canonical SMILES |

CCS[As+](CC)(CC)CC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl(ethylsulfanyl)arsanium bromide typically involves the reaction of triethylarsine with ethylsulfanyl bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or toluene. The reaction proceeds as follows:

(C2H5)3As+C2H5SBr→(C2H5)3AsSC2H5Br

The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Triethyl(ethylsulfanyl)arsanium bromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic(V) species.

Reduction: It can be reduced to form arsenic(III) species.

Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions.

Major Products Formed

Oxidation: Arsenic(V) compounds.

Reduction: Arsenic(III) compounds.

Substitution: Various substituted arsenic compounds depending on the nucleophile used.

Scientific Research Applications

Triethyl(ethylsulfanyl)arsanium bromide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.

Industry: Utilized in the development of materials with unique properties, such as semiconductors and catalysts.

Mechanism of Action

The mechanism by which Triethyl(ethylsulfanyl)arsanium bromide exerts its effects involves the interaction of the arsenic atom with various molecular targets. The compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular function. The pathways involved include oxidative stress and disruption of cellular redox balance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

(4-Methylphenyl)methylarsanium Bromide

- Structure : This arsanium bromide features a (4-methylphenyl)methyl group and three phenyl substituents on the arsenic center.

- Key Differences :

- The bulky aromatic substituents (phenyl and 4-methylphenyl) likely reduce solubility in polar solvents compared to the aliphatic triethyl and ethylsulfanyl groups in the target compound.

- Enhanced steric hindrance may limit its reactivity in certain catalytic or substitution reactions.

- Applications : Similar to the target compound, it may serve in specialized organic synthesis, though its aromatic groups could favor applications in materials requiring π-π interactions .

Tetraphenylphosphonium Bromide

- Structure : A phosphonium salt with four phenyl groups attached to phosphorus and a bromide counterion.

- Key Differences: Phosphorus is less toxic than arsenic, making phosphonium salts preferable in industrial applications.

- Applications : Widely used as a phase-transfer catalyst and electrolyte in batteries .

1-Allyl-3-ethylimidazolium Bromide

- Structure : An imidazolium-based ionic liquid with allyl and ethyl substituents.

- Key Differences :

- Imidazolium salts generally exhibit higher thermal stability and lower viscosity than arsanium salts.

- The heterocyclic nitrogen framework enhances ionic conductivity, making them superior for electrochemical applications.

- Applications : Utilized in material science, particularly in green solvents and electrolytes .

Triethyl Phosphite

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Central Atom | Substituents | Toxicity | Key Applications |

|---|---|---|---|---|---|

| Triethyl(ethylsulfanyl)arsanium bromide | ~318.1 (estimated) | As | 3 ethyl, 1 ethylsulfanyl | High | Organic synthesis, ionic liquids |

| (4-Methylphenyl)methylarsanium bromide | ~475.3 (estimated) | As | 3 phenyl, 1 (4-methylphenyl)methyl | High | Specialized synthesis |

| Tetraphenylphosphonium bromide | 419.3 | P | 4 phenyl | Moderate | Phase-transfer catalysis |

| 1-Allyl-3-ethylimidazolium bromide | 217.1 | N (imidazole) | Allyl, ethyl | Low | Electrolytes, solvents |

| Triethyl phosphite | 166.1 | P | 3 ethoxy | Low | Pesticides, flame retardants |

Research Findings and Critical Analysis

Reactivity and Stability

Toxicity and Handling

Industrial Viability

- Imidazolium and phosphonium salts dominate commercial applications due to their lower toxicity and proven performance in catalysis and electrochemistry. This compound remains a niche compound, likely restricted to academic research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.